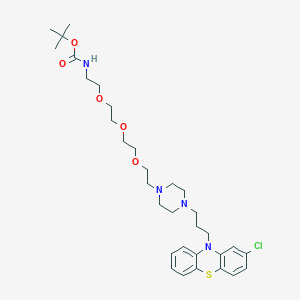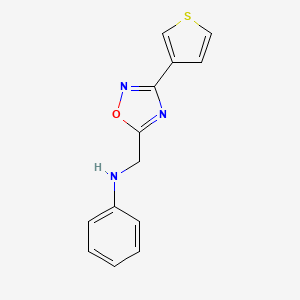
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that contains a triazine ring substituted with a tetrahydrofuran-2-ylmethylthio group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with tetrahydrofuran-2-ylmethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrofuran-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: N-alkyl or N-acyl derivatives of the triazine ring.
Scientific Research Applications
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine: Contains a tetrahydrofuran-2-ylmethylthio group and two amino groups.
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diol: Contains a tetrahydrofuran-2-ylmethylthio group and two hydroxyl groups.
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-dione: Contains a tetrahydrofuran-2-ylmethylthio group and two carbonyl groups.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethylthio group in this compound imparts unique chemical and biological properties to the compound. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C8H13N5OS |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
6-(oxolan-2-ylmethylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13N5OS/c9-6-11-7(10)13-8(12-6)15-4-5-2-1-3-14-5/h5H,1-4H2,(H4,9,10,11,12,13) |
InChI Key |
KENMOHWSKRMURY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CSC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



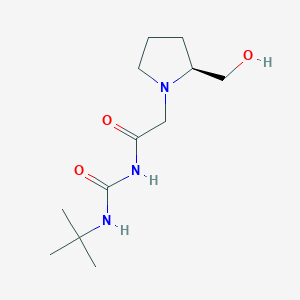
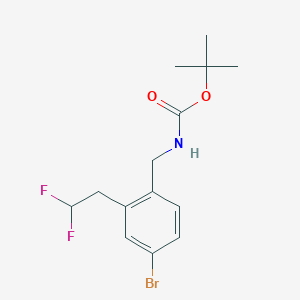
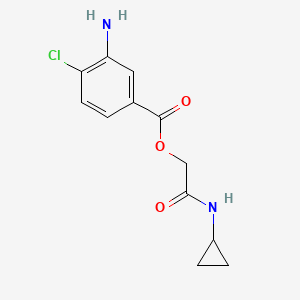
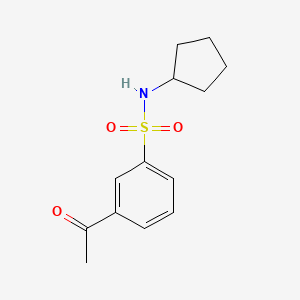

![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)

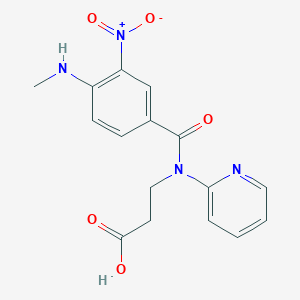
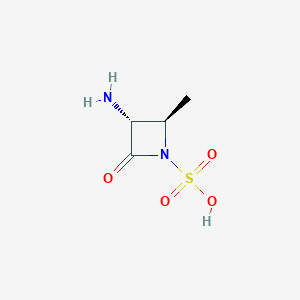

![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)
